molecular formula C11H13NO2 B8629439 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8629439
M. Wt: 191.23 g/mol
InChI Key: GVXWSYQAKZJMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-hydroxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H13NO2/c1-11(2)9(13)7-5-3-4-6-8(7)10(14)12-11/h3-6,9,13H,1-2H3,(H,12,14)

InChI Key

GVXWSYQAKZJMLP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC=C2C(=O)N1)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid (5.0 g, 22.8 mmol) in acetic acid (450 mL) and benzene (160 mL) is added successively, potassium acetate (15.7 g, 160 mmol), cupric acetate (210 mg, 1.14 mmol), and lead (IV) acetate (18.2 g, 41.1 mmol). The green solution is heated to reflux for 4 h, at which time additional lead (IV) acetate (2.0 g 4.5 mmol) is added. After a total of 5 h at reflux the reaction is cooled to room temperature and quenched by the addition of ethylene glycol (ca. 5 mL). The reaction is concentrated in vacuo to near dryness. The resulting dark green oil is dissolved in ethyl acetate and stirred vigorously while cautiously treating with saturated aqueous sodium bicarbonate followed by solid NaHCO3 until the aqueous layer reached a pH greater than 8. The layers are separated and the aqueous layer is extracted 3 times with ethyl acetate. The organic layer is dried with Na2SO4 filtered and concentrated. The resulting brown oil is then dissolved in THF (200 mL). Water (40 ml) and LiOH.H2O (5.0 g, 118.6 mmol) are added. The reaction mixture is heated to 45° C. and stirred for 18 h, at which time it is cooled to room temperature. The reaction is concentrated in vacuo to ca. ¾ of its original volume, diluted with methylene chloride and saturated aqueous NaHCO3. The layers are separated and the aqueous layer is extracted 3 times with ethyl acetate. The organic layers are combined, dried with Na2SO4, filtered and concentrated in vacuo to afford a brown oil, which is pre-adsorbed on silica gel for further purification. Purification by silica gel flash chromatography (dichloromethane-methanol, 99:1 to 23:2) furnished 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-one as an off-white foam; MS (ESI) m/z 192.1 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
15.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
lead (IV) acetate
Quantity
18.2 g
Type
reactant
Reaction Step Four
Name
lead (IV) acetate
Quantity
2 g
Type
reactant
Reaction Step Five
Name
LiOH.H2O
Quantity
5 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

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